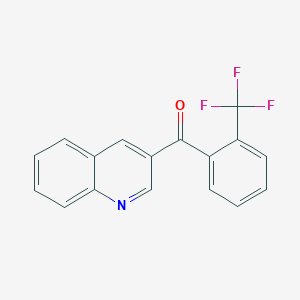

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVNMDBIOCSAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Quinolin 3 Yl 2 Trifluoromethyl Phenyl Methanone and Analogs

Influence of the Trifluoromethyl Group Position and Substitution Pattern on Biological Activity

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry, known for significantly altering a molecule's electronic properties, lipophilicity, and metabolic stability. Its position on the phenyl ring of quinolin-3-yl methanone (B1245722) derivatives is a critical determinant of biological activity.

The -CF3 group is a strong electron-withdrawing substituent, and its placement at the ortho, meta, or para position affects the electron distribution across the phenyl ring, which in turn can influence how the molecule interacts with its biological target. While specific comparative studies on the positional isomers of quinolin-3-yl(trifluoromethyl)phenyl)methanone are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that:

Ortho-substitution (as in the parent compound) places the bulky and highly electronegative -CF3 group in close proximity to the methanone linker. This can induce a specific conformation through steric hindrance, potentially locking the molecule into a bioactive shape. This fixed orientation can enhance binding affinity to a specific target receptor or enzyme.

Meta-substitution would alter the electronic influence on the carbonyl group of the methanone linker differently than an ortho or para substituent, which could modulate target binding.

Para-substitution places the -CF3 group at the position most distant from the methanone linker. This position would exert a strong electronic effect on the entire phenyl ring and could influence interactions with hydrophobic pockets in a target protein. For instance, studies on other quinoline (B57606) derivatives have shown that a trifluoromethyl group at the 4-position of a phenyl ring can be effective for certain biological activities. mdpi.com

Furthermore, the introduction of additional substituents on the phenyl ring can fine-tune the activity. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and hydrogen-bonding capacity, would further modify the pharmacological profile of the parent compound.

Impact of Substituents on the Quinoline Ring on Target Affinity and Selectivity

Research on various quinoline derivatives has consistently highlighted the importance of substitution at the 3-position. For some classes of quinoline-based compounds, a substituent at this position is an absolute requirement for biological activity. researchgate.net The carbonyl group of the methanone at position 3 in the title compound already fulfills this critical feature.

Further modifications to the quinoline ring can modulate activity:

Position 2 and 4 : Introducing aryl or heteroaryl groups at the 2- or 4-position can lead to compounds with significant biological activities, such as anti-HIV-1 effects. nih.gov The nature and substitution of these appended rings are critical.

Positions 6 and 7 : Substituents at the 6- and 7-positions of the quinoline ring can also influence the pharmacological profile. For instance, the introduction of a chloro-substituent has been shown to enhance the activity of certain quinoline derivatives. nih.gov

Fused Rings : The fusion of additional rings to the quinoline system can also enhance or modify its biological effects. jddtonline.info

The electronic nature of the substituents is also a key factor. For example, the presence of a phenol ring as a substituent on the quinoline scaffold has been shown to modify bioactivity in some derivatives. nih.gov These modifications can affect the molecule's ability to form hydrogen bonds, participate in pi-stacking interactions, or fit into the specific binding pocket of a biological target.

Role of the Methanone Linker and Phenyl Moiety Variations in Pharmacological Profiles

The methanone (-C=O) linker and the attached phenyl ring are central to the structure of quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone, and variations in this region profoundly affect the pharmacological profile. The benzophenone (diaryl ketone) motif is a common scaffold in molecules with a wide range of biological activities. nih.gov

The carbonyl group of the methanone linker is a key pharmacophoric feature. It is a polar group that can act as a hydrogen bond acceptor, which is often a crucial interaction for ligand-receptor binding. Reducing the ketone to a methylene group (-CH2-) would drastically alter the geometry and electronic nature of the linker, likely leading to a significant loss or change in biological activity.

Variations in the phenyl moiety allow for a systematic exploration of the binding pocket of the target. Studies on related quinolin-3-yl methanones demonstrate the impact of substituting the phenyl ring:

| Compound | R Group on Phenyl Ring | Physical State | Melting Point (°C) |

| 6a | p-tolyl | yellow solid | 89-90 |

| 6b | phenyl | white solid | 66-68 |

| 6c | p-methoxyphenyl | yellow solid | 143-145 |

| 6d | p-chlorophenyl | white solid | 116-118 |

Data sourced from a study on the synthesis of quinoline derivatives. rsc.org

This data illustrates that even small changes to the phenyl ring, such as adding a methyl (tolyl), methoxy, or chloro group at the para-position, can alter the molecule's physical properties. rsc.org These changes also impact biological activity by modifying the steric and electronic profile. For example:

A p-tolyl group adds a small, hydrophobic substituent.

A p-methoxyphenyl group introduces a substituent capable of hydrogen bonding and alters the electronic properties.

A p-chlorophenyl group adds a halogen atom, which can participate in halogen bonding and increase lipophilicity.

Replacing the phenyl ring with other aromatic or heteroaromatic systems is another strategy to modulate the pharmacological profile, potentially improving target selectivity or pharmacokinetic properties.

Identification of Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. For the class of quinolin-3-yl aryl methanones, several key features can be identified as crucial for their biological effects.

Based on the structure-activity relationship data, a general pharmacophore model can be proposed:

Quinoline Nitrogen : The nitrogen atom in the quinoline ring is a key feature, acting as a potential hydrogen bond acceptor or a basic center. Its presence is fundamental to the quinoline scaffold. researchgate.netresearchgate.net

Aromatic Rings : The presence of two aromatic systems—the quinoline ring and the phenyl ring—is critical. These rings can engage in hydrophobic and pi-stacking interactions within the target's binding site. The relative orientation of these two rings, influenced by the linker and substituents, is likely crucial for activity.

Methanone Linker : The carbonyl group serves as a rigid linker that correctly positions the two aromatic moieties. More importantly, it acts as a strong hydrogen bond acceptor, which is a common feature in many ligand-receptor binding interactions.

Substituent at Quinoline Position 3 : The attachment of the aryl methanone group at the 3-position of the quinoline ring is a critical structural requirement, as this position is often key for the activity of substituted quinolines. researchgate.net

Substituted Phenyl Ring : The substitution pattern on the phenyl ring, particularly with groups like trifluoromethyl, provides specificity and can enhance binding affinity through targeted interactions within a hydrophobic or specific binding pocket.

These features collectively define the structural requirements for the biological activity of this compound and its analogs, guiding the rational design of new and more effective therapeutic agents.

Biological Activities and Preclinical Therapeutic Potential of Quinolin 3 Yl 2 Trifluoromethyl Phenyl Methanone Derivatives

Enzyme Inhibition Profiles

The quinoline (B57606) scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its ability to bind to the ATP-binding sites of various enzymes, particularly kinases. nih.gov This has led to the development of numerous derivatives with specific enzymatic inhibition profiles.

Kinase Inhibition (e.g., mTOR, PI3K)

A primary focus of research on quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone derivatives has been their role as inhibitors of the phosphoinositide 3-kinase (PI3K) / Akt / mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in human cancers. nih.govnih.gov

Initial high-throughput screening identified a quinoline compound as a hit in a biochemical mTOR assay. nih.gov This led to the development of sophisticated derivatives, such as Torin1, a potent and selective mTOR inhibitor. Torin1, a tricyclic benzonaphthyridinone derived from the original quinoline scaffold, inhibits the phosphorylation of both mTORC1 and mTORC2 substrates at low nanomolar concentrations. nih.gov It demonstrates remarkable selectivity, being 1,000-fold more selective for mTOR over PI3K. nih.gov Further optimization of this scaffold led to the discovery of Torin2, which maintained high potency for mTOR inhibition (EC50 of 0.25 nM) and an 800-fold selectivity over PI3K, along with significantly improved bioavailability and metabolic stability. mit.edu

Other quinoline-based derivatives have been developed as dual PI3K/mTOR inhibitors. GSK2126458 (Omipalisib) is a potent, orally bioavailable inhibitor of PI3Kα and mTOR that has advanced to clinical trials for cancer treatment. nih.govnih.gov Similarly, GSK1059615, another pyridinylquinoline derivative, acts as a pan-PI3K and mTOR inhibitor with IC50 values in the subnanomolar to low nanomolar range for various PI3K isoforms and mTOR. nih.gov

Table 1: Kinase Inhibition Profile of Selected Quinoline Derivatives

| Compound | Target(s) | Potency (IC50 / EC50) | Selectivity | Citation(s) |

|---|---|---|---|---|

| Torin1 | mTOR | 2 nM (mTORC1), 10 nM (mTORC2) | 1000-fold over PI3K (EC50 = 1800 nM) | nih.gov |

| Torin2 | mTOR | 0.25 nM (cellular mTOR) | 800-fold over PI3K (EC50 = 200 nM) | mit.edu |

| GSK1059615 | PI3Kα/β/γ/δ, mTOR | 0.4/0.6/5/2 nM, 12 nM | Pan-PI3K/mTOR inhibitor | nih.gov |

| GSK2126458 | PI3Kα, mTOR | Potent inhibitor | Dual PI3K/mTOR inhibitor | nih.gov |

Other Enzymatic Targets

Beyond kinases, quinoline derivatives have been investigated as inhibitors of other crucial enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides, making it a target for antimicrobial and anticancer agents. wikipedia.org Certain quinazolinone derivatives, structurally related to quinolines, have been designed as DHFR inhibitors, with some compounds showing potent inhibition of human DHFR with IC50 values in the sub-micromolar range. nih.govnih.gov

Topoisomerases: These enzymes regulate the topology of DNA and are validated targets in cancer therapy. nih.gov Pyrazolo[4,3-f]quinoline derivatives have been synthesized and found to be effective inhibitors of topoisomerase IIα, with the most active compounds showing inhibition patterns equivalent to the standard drug etoposide. nih.govewha.ac.kr

Proteases: Various quinoline derivatives have been explored as protease inhibitors. Substituted quinolines have been identified as a novel class of noncovalent inhibitors of the proteasome, a key complex for protein degradation. nih.gov Additionally, 4-aminoquinoline (B48711) analogs have shown inhibitory activity against cysteine proteases like cruzain and rhodesain, which are crucial for the life cycle of parasites such as Trypanosoma and Leishmania. nih.govresearchgate.net

Antimicrobial Research Perspectives (e.g., Antibacterial, Antifungal)

Derivatives of the quinoline scaffold have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria. Research has highlighted their efficacy against a range of Gram-positive pathogens.

A series of quinoline compounds displayed good potency against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov One derivative showed a Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL against MRSA. nih.gov Similarly, quinoline-2-one derivatives have been identified as promising agents against these resistant strains, with one compound exhibiting an MIC of 0.75 μg/mL against both MRSA and VRE. acs.org This compound also demonstrated significant, dose-dependent antibiofilm activity against MRSA. acs.org

Furthermore, other synthesized quinoline analogs, such as 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives, have shown good antibacterial potency against Pseudomonas aeruginosa and Escherichia coli, as well as moderate activity against fungal species like Candida albicans. acs.org

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism(s) | Potency (MIC) | Citation(s) |

|---|---|---|---|

| Substituted Quinolines | MRSA, MRSE, VRE | 1.5 - 6.0 µg/mL | nih.gov |

| Quinoline-2-one derivatives | MRSA, VRE | 0.75 µg/mL | acs.org |

| Quinoline-2-one derivatives | MRSE | 2.50 µg/mL | acs.org |

| Acetohydrazide derivatives | P. aeruginosa, E. coli | Good activity at 1000 µg/mL | acs.org |

Antiviral Research Perspectives (e.g., Anti-influenza, ZIKV)

The quinoline scaffold is a component of several established antiviral drugs, and research into new derivatives continues to yield promising candidates against various viruses. nih.gov

In the context of emerging viral threats, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication. nih.gov Several of these compounds were found to effectively reduce ZIKV RNA production, with potencies comparable to the antimalarial drug mefloquine, which also possesses anti-ZIKV activity. nih.gov

Quinolin-2-one derivatives have also been identified as a novel class of antiviral agents against the influenza A virus. mdpi.com Systematic exploration of 3-aryl-quinolin-2-one derivatives led to the discovery of a compound with potent activity against both H3N2 and H1N1 strains, displaying IC50 values of 2.14 µM and 4.88 µM, respectively, without significant cytotoxicity to host cells. mdpi.com

Anticancer Research Perspectives

The anticancer potential of quinoline derivatives is a major area of investigation, largely driven by their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR cascade, which are central to cell growth, proliferation, and survival. nih.govnih.gov

The mTOR inhibitor Torin1, developed from a quinoline hit, proved efficacious in a U87MG glioblastoma xenograft model, demonstrating significant inhibition of mTOR's downstream effectors in tumor tissues. nih.gov Dual PI3K/mTOR inhibitors like GSK2126458 are being evaluated in clinical trials for cancer. nih.gov Other derivatives, such as Dactolisib and BGT-226, which are based on an imidazo[4,5-c]quinoline core, also show potent antiproliferative activity across various cancer cell lines, including leukemia, pancreatic, and gastric cancer models. nih.gov

Beyond kinase inhibition, the anticancer effects of quinoline derivatives have been linked to other mechanisms, including the inhibition of topoisomerases and DHFR, which disrupts DNA replication and nucleotide synthesis in rapidly dividing cancer cells. nih.govnih.gov

Anti-inflammatory Research Perspectives

Quinoline derivatives have also been explored for their anti-inflammatory properties. Certain derivatives have been shown to modulate key inflammatory pathways. For instance, the indolo[2,3-b]quinoline derivative cryptolepine (B1217406) has been reported to reduce nitric oxide production and inhibit nuclear factor-kappa B (NF-ĸB) DNA binding during in vitro inflammatory stimulation. mdpi.com

In a preclinical model of methotrexate-induced inflammation, a hydrochloride salt of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine, when formulated into nanoparticles to enhance bioavailability, demonstrated a significant anti-inflammatory effect. Treatment with this compound resulted in a notable reduction in inflammatory infiltration and congestion in lung and liver tissues. mdpi.com

Other Potential Biological Interactions and Effects

Beyond their primary mechanisms of action, derivatives of this compound have been investigated for a broader range of biological interactions and potential off-target effects. Understanding this wider pharmacological profile is crucial for evaluating the selectivity and full therapeutic potential of this class of compounds. Research has focused on kinase selectivity profiling, interactions with other receptor tyrosine kinases, and effects on various cellular processes.

Derivatives of this scaffold have been developed as highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. nih.govnih.gov One prominent derivative, a tricyclic benzonaphthyridinone known as Torin1, demonstrated remarkable selectivity for mTOR over other kinases. In a broad panel of 450 protein kinases, Torin1 showed a high degree of binding selectivity. nih.govnih.gov Furthermore, it exhibited a 1000-fold greater selectivity for mTOR compared to the closely related phosphoinositide 3-kinase (PI3K). nih.govnih.gov This high selectivity suggests a limited potential for off-target effects mediated by the inhibition of other kinases, a desirable characteristic for a therapeutic agent.

Despite the high selectivity of specific derivatives, the broader quinoline class of molecules has been associated with interactions with other biological targets. For instance, certain quinoline-based c-Met inhibitors were found to cause considerable cardiovascular safety risks due to significant inhibition of hERG K+ channels. nih.gov This highlights a potential area for broader screening for compounds of the this compound class.

Investigations into other quinoline derivatives have revealed activity against other important cancer-related targets. Various studies have explored quinoline-based molecules as inhibitors of c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). mdpi.comacs.org For example, a series of sulfonamide derivatives incorporating a different heterocyclic core but sharing the methanone (B1245722) linker were evaluated for VEGFR-2 and EGFR inhibition, with some compounds showing potent activity against these targets. acs.org Another study identified a quinoline derivative, compound 91b1, which exerted its anticancer effect by downregulating the gene Lumican, indicating that the biological effects of this scaffold are not limited to kinase inhibition. mdpi.com

Additionally, studies on structurally related quinolinyl epoxy ketones explored a range of other biological activities. These compounds were assessed for their antioxidant, antibacterial, and antifungal properties. researchgate.net Notably, in DNA cleavage studies, these specific derivatives were found to be ineffective as DNA cleavage agents, suggesting their mechanism of cytotoxicity does not involve direct damage to genetic material. researchgate.net

The following tables summarize the kinase selectivity and other biological interactions observed for representative quinoline derivatives.

Table 1: Kinase Selectivity Profile of a Representative Quinolin-3-yl Derivative (Torin1) This table is interactive. You can sort and filter the data.

| Kinase Target | Selectivity vs. mTOR | Finding | Reference |

|---|---|---|---|

| PI3K | 1000-fold | Exhibits high selectivity for mTOR over PI3K. | nih.govnih.gov |

| Broad Kinase Panel (450 kinases) | High | Demonstrates 100-fold binding selectivity relative to a large panel of other protein kinases. | nih.govnih.gov |

Table 2: Summary of Other Observed Biological Interactions for Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Biological Target/Effect | Research Finding | Reference |

|---|---|---|---|

| Quinoline-based c-Met inhibitors | hERG K+ channels | Some derivatives demonstrated significant inhibition, indicating potential for cardiovascular off-target effects. | nih.gov |

| Quinoline derivative 91b1 | Lumican gene expression | Downregulated Lumican as part of its anticancer mechanism. | mdpi.com |

| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanones | DNA cleavage | Found to be ineffective as DNA cleavage agents. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Torin1 (1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one) |

| NVP-BEZ235 |

| Dactolisib |

| Omipalisib (GSK2126458) |

| Panulisib (P-7170) |

| Sorafenib |

| Sunitinib |

| Tamoxifen |

| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone |

Mechanism of Action Investigations

Elucidation of Molecular Targets and Binding Modes

There is no available data identifying the specific molecular targets of Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone. Consequently, information regarding its binding modes, including affinity and specific interaction sites, remains unknown.

Cellular Pathway Modulation and Downstream Effects

As the molecular targets have not been identified, the cellular pathways modulated by this compound and any resultant downstream effects have not been investigated or reported.

Specific Protein-Ligand Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without knowledge of the molecular target(s), it is not possible to describe any specific protein-ligand interactions, such as hydrogen bonding or hydrophobic interactions, for this compound.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential inhibitors like Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone. For quinoline-based mTOR inhibitors, docking studies are typically performed within the ATP-binding pocket of the kinase.

Research Findings: In studies of related quinoline (B57606) and tetrahydroquinoline derivatives targeting mTOR, docking simulations have been instrumental in rationalizing their activity. mdpi.com The simulations predict key interactions that stabilize the ligand-protein complex. For instance, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone amide of Valine 2240 in the hinge region of mTOR. mdpi.com The (2-(trifluoromethyl)phenyl)methanone moiety of the title compound would be analyzed for its potential to form hydrophobic and stacking interactions with nearby residues, such as Tryptophan 2239. mdpi.com The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties and binding interactions of the phenyl ring.

Docking scores, calculated in units such as kcal/mol, provide an estimate of binding affinity. Lower scores typically indicate a more favorable binding interaction. For a series of potential inhibitors, these scores help in prioritizing compounds for synthesis and biological testing. mdpi.com

Table 1: Example Molecular Docking Results for a Quinoline-Based Inhibitor Series

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Compound A | mTOR | -9.5 | Val2240, Trp2239 | H-bond, π-π Stacking |

| Compound B | mTOR | -8.2 | Val2240 | H-bond |

| Compound C | mTOR | -7.5 | Trp2239 | π-π Stacking |

| Compound D | PI3Kα | -9.1 | Val851 | H-bond |

This table is illustrative and represents typical data obtained from molecular docking studies on kinase inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. An MD simulation of this compound bound to a target like mTOR would assess the stability of the binding pose predicted by docking.

Research Findings: MD simulations, often run for nanoseconds, track the movements of atoms in the protein-ligand complex within a simulated physiological environment. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to evaluate stability. A stable complex is indicated by a low and converging RMSD value over the simulation period. mdpi.com For potent quinoline-based inhibitors, MD simulations have confirmed that the critical hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, validating the stability of the complex. These simulations can also reveal the role of water molecules in mediating interactions and highlight conformational changes in the protein upon ligand binding. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, DFT calculations can provide a deep understanding of its structure, reactivity, and spectroscopic properties.

Research Findings: DFT studies on quinoline derivatives typically involve geometry optimization to find the most stable three-dimensional conformation. Subsequent calculations determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For quinoline derivatives, these maps often show negative potential around the quinoline nitrogen, confirming its role as a hydrogen bond acceptor.

Table 2: Example Quantum Chemical Descriptors for a Quinoline Derivative (Calculated via DFT)

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 Debye | Measure of molecular polarity |

This table is illustrative and represents typical data obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model could be developed for a series of quinolinyl methanone (B1245722) analogs to predict their inhibitory potency against a specific target.

Research Findings: To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. Various molecular descriptors, which quantify physicochemical properties (e.g., logP, molecular weight) or structural features, are calculated for each compound. Statistical methods are then used to create an equation that correlates these descriptors with activity.

For quinoline-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. Such models are powerful tools for guiding the design of new analogs with enhanced potency.

Homology Modeling for Target Protein Structure Elucidation

When an experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

Research Findings: In the early stages of mTOR inhibitor research, an experimental crystal structure for mTOR was not available. Researchers, therefore, constructed homology models of the mTOR kinase domain using the known crystal structure of the closely related PI3Kγ (Phosphoinositide 3-kinase gamma) as a template. nih.gov These models were crucial for performing the initial molecular docking studies that guided the design of the first ATP-competitive mTOR inhibitors, including the precursors to Torin1. nih.gov The quality of a homology model is assessed using tools like Ramachandran plots, which evaluate the conformational feasibility of the protein backbone. These models, while not as precise as experimental structures, are invaluable for structure-based drug design in the absence of crystallographic data.

Q & A

Q. What are the primary synthetic routes for Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone?

The compound can be synthesized via coupling reactions between quinoline derivatives and aromatic ketones. A typical approach involves reacting quinoline-3-thiol with activated aryl halides (e.g., 2-(trifluoromethyl)benzoyl chloride) under basic conditions. Microwave-assisted synthesis may enhance reaction efficiency and yield . Intermediate purification via column chromatography or recrystallization is critical for achieving >95% purity . Key parameters include solvent choice (e.g., acetonitrile/water mixtures) and catalysts like silver nitrate or potassium persulfate .

Q. How is structural confirmation performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ketone linkage and trifluoromethyl substitution. Distinct signals include:

Q. What solvents and conditions influence its stability?

The compound is stable in inert atmospheres (N₂/Ar) but sensitive to prolonged exposure to moisture or light. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while halogenated solvents (e.g., chloroform) are preferred for spectroscopic analysis. Stability studies recommend storage at -20°C in amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization involves:

- Catalyst screening : Silver nitrate (0.4 mmol) with potassium persulfate improves electrophilic aromatic substitution efficiency .

- Solvent ratios : A 1:1 acetonitrile/water mixture balances reactivity and solubility .

- Temperature : Reactions at 60–80°C for 24–48 hours maximize conversion .

Post-reaction, centrifugal partition chromatography reduces purification time compared to traditional column methods .

Q. What computational methods predict its reactivity in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects:

Q. How to resolve contradictory bioactivity data across studies?

Contradictions may arise from impurity profiles or assay conditions. Mitigation strategies include:

- HPLC purity validation : Ensure ≥98% purity using C18 columns (acetonitrile/water gradient) .

- Dose-response standardization : Use EC₅₀ values from 3D spheroid models instead of 2D monolayers for better physiological relevance .

- Control experiments : Test metabolites (e.g., hydroxylated derivatives) to rule out off-target effects .

Q. What spectroscopic techniques identify degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects degradation pathways:

- Oxidation : Formation of quinolin-3-ol derivatives (m/z +16).

- Hydrolysis : Cleavage of the ketone group yielding 2-(trifluoromethyl)benzoic acid (m/z 190) .

Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .

Methodological Challenges and Solutions

Q. Handling low solubility in aqueous media

Q. Addressing synthetic byproducts

- Byproduct identification : GC-MS detects thiomethyl intermediates from incomplete coupling .

- Process refinement : Replace thiol precursors with sulfonyl chlorides to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.